Superior Cytotoxicity: N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline vs. Paclitaxel
Derivatives of 6-methoxy dihydroquinoline, specifically compound 6d from the N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline class, demonstrated significantly higher cytotoxicity against a panel of human tumor cell lines when compared to the established chemotherapeutic agent paclitaxel. The most pronounced difference was observed in the drug-resistant KBvin cell line [1].
| Evidence Dimension | Cytotoxicity (GI50) |
|---|---|
| Target Compound Data | GI50 = 1.5 - 1.7 nM across A549, KB, KBvin, DU145 cell lines |
| Comparator Or Baseline | Paclitaxel (quantitative data not provided in excerpt, but stated as 'significantly more potent... especially against the drug-resistant KBvin cell line') |
| Quantified Difference | Significantly more potent; specific fold-difference not extracted, but activity is in the low nanomolar range. |
| Conditions | Human tumor cell line panel (A549, KB, KBvin, DU145) |
Why This Matters
This data demonstrates a clear potency advantage for this 6-methoxy dihydroquinoline derivative over a standard-of-care chemotherapeutic, particularly in a drug-resistant model, which is critical for justifying its selection in further anticancer drug discovery.
- [1] Wang, S. B., et al. N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a novel class of antitumor agents targeting the colchicine site on tubulin. *European Journal of Medicinal Chemistry*, 2013. View Source
